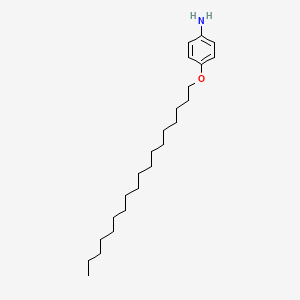

p-Octadecyloxyaniline

Description

p-Octadecyloxyaniline (CAS: 4105-89-9) is an alkoxy-substituted aniline derivative with the molecular formula C₂₄H₄₃NO and a molecular weight of 361.60 g/mol . It consists of an aniline group (NH₂) attached to a para-substituted octadecyloxy chain (C₁₈H₃₇O–).

Properties

IUPAC Name |

4-octadecoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-26-24-20-18-23(25)19-21-24/h18-21H,2-17,22,25H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHLNNLJPJGVFRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H43NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00341480 | |

| Record name | p-Octadecyloxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4105-89-9 | |

| Record name | p-Octadecyloxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(OCTADECYLOXY)ANILINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

p-Octadecyloxyaniline has a wide range of applications in scientific research, including but not limited to:

Chemistry:

- Used as a precursor for the synthesis of various organic compounds.

- Employed in the study of reaction mechanisms and kinetics.

Biology:

- Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

- Studied for its interactions with biological membranes and proteins.

Medicine:

- Explored for its potential therapeutic applications, including its use as an antimicrobial agent.

- Investigated for its role in the development of novel pharmaceuticals.

Industry:

- Utilized in the production of specialty chemicals and materials.

- Employed in the formulation of coatings, adhesives, and surfactants.

Mechanism of Action

The mechanism of action of p-Octadecyloxyaniline involves its interaction with various molecular targets and pathways. Due to its amphiphilic nature, it can interact with both hydrophobic and hydrophilic environments. This property allows it to integrate into biological membranes, potentially disrupting membrane integrity and function. Additionally, this compound can interact with proteins and enzymes, affecting their activity and stability.

Comparison with Similar Compounds

Molecular Structure and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) |

|---|---|---|---|---|

| p-Tetradecyloxyaniline | 39905-46-9 | C₂₀H₃₅NO | 305.50 | N/A |

| p-Hexadecyloxyaniline | 7502-06-9 | C₂₂H₃₉NO | 333.55 | N/A |

| This compound | 4105-89-9 | C₂₄H₄₃NO | 361.60 | 0.912 |

| 4-n-Octyloxyaniline | 39905-45-8 | C₁₄H₂₃NO | 221.34 | N/A |

| 4-Dodecyloxyaniline | 65039-19-2 | C₁₈H₃₁NO | 277.44 | N/A |

Key Observations :

- Molecular Weight : Increases linearly with alkyl chain length, from 221.34 g/mol (C₈) to 361.60 g/mol (C₁₈).

- Density : Only this compound’s density (0.912 g/cm³) is explicitly reported . For shorter chains, densities are expected to decrease slightly due to reduced molecular packing efficiency.

- Hydrophobicity: Longer alkyl chains (e.g., C₁₈) enhance hydrophobicity, reducing solubility in polar solvents and increasing compatibility with nonpolar matrices.

Trends in Solubility and Phase Behavior

- Solubility: Shorter-chain derivatives (e.g., 4-n-Octyloxyaniline, C₈) exhibit better solubility in organic solvents like ethanol or acetone. In contrast, this compound is predominantly soluble in nonpolar solvents (e.g., hexane, chloroform) .

- Melting Points : Melting points increase with chain length due to enhanced intermolecular forces. For example, p-Hexadecyloxyaniline (C₁₆) likely has a higher melting point than p-Tetradecyloxyaniline (C₁₄), though exact values are unreported in the provided evidence.

Biological Activity

p-Octadecyloxyaniline (C₁₈H₃₉NO) is an organic compound characterized by its long hydrophobic alkyl chain and an amino group. This structure influences its biological activity, making it a subject of interest in various fields, including medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound consists of an octadecyloxy group attached to an aniline moiety. The long hydrocarbon chain enhances its lipophilicity, which facilitates membrane penetration and interaction with biological systems.

- Molecular Formula : C₁₈H₃₉NO

- Molecular Weight : 281.43 g/mol

- Solubility : Poorly soluble in water; soluble in organic solvents like ethanol and chloroform.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Interaction : Its hydrophobic nature allows it to integrate into lipid membranes, potentially altering membrane fluidity and permeability.

- Enzyme Modulation : The amino group can form hydrogen bonds with active sites on enzymes, influencing their catalytic activity.

- Sensitization Potential : Studies indicate that this compound has sensitization potential, which may be relevant in toxicological assessments .

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against various pathogens. A study tested its efficacy against bacterial strains and fungi, showing significant inhibition of growth at certain concentrations.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the compound's effects on human cell lines. Results indicated varying degrees of cytotoxicity depending on concentration and exposure time.

- Cell Line Tested : HeLa (cervical cancer cells)

- IC50 Value : Approximately 45 µM after 24 hours of exposure.

Case Studies

-

Study on Sensitization Potential :

A study conducted by researchers explored the sensitization potential of this compound in dermal applications. The findings suggested that while the compound could induce skin sensitization in certain models, further investigations are needed to understand the underlying mechanisms . -

Antimicrobial Efficacy :

In a comparative study of various alkoxyanilines, this compound was found to be more effective than its shorter-chain counterparts in inhibiting microbial growth due to its enhanced membrane penetration capabilities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.